3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one
Overview
Description
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the indole family, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary target of 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one is the c-Met receptor . This receptor plays a crucial role in cellular processes such as proliferation, survival, and migration .
Mode of Action
Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met . The compound interacts with its target, leading to changes in the receptor’s activity .
Biochemical Pathways
The compound’s interaction with the c-Met receptor affects downstream signaling pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of these pathways due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
The compound’s antiproliferative activity suggests it has sufficient bioavailability to exert its effects .
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against cancer cells . It inhibits the proliferation of various cell lines in a dose-dependent manner, and the cytolytic activity is markedly inhibited at the same time .
Action Environment
The compound’s effectiveness against various cell lines suggests it may be robust against a range of biological environments .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
In terms of cellular effects, 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one has been shown to exhibit antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 . It appears to inhibit cell proliferation in a dose-dependent manner
Molecular Mechanism
Preliminary studies suggest that it may interact with the active site of certain enzymes, potentially influencing their activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indole derivatives with suitable reagents to form the desired pyrroloindole structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: Known for its anti-tumor activity.
1H-pyrrolo[2,3-b]pyridine: Exhibits potent inhibitory activity against fibroblast growth factor receptors.
Pyrrolo[3,2-b]pyrrole-1,4-dione: Used in the synthesis of various derivatives with unique properties.
Uniqueness
3,4-dihydro-Pyrrolo[3,4-b]indol-1(2H)-one stands out due to its specific structure, which allows for diverse chemical modifications and potential biological activities. Its ability to inhibit specific kinases and its potential as an anti-cancer agent highlight its uniqueness compared to other similar compounds .
Biological Activity
3,4-Dihydro-Pyrrolo[3,4-b]indol-1(2H)-one (DHPI) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the indole family, which is renowned for its pharmacological properties. Research indicates that DHPI exhibits significant potential in various therapeutic areas, particularly in cancer treatment.
The primary mechanism of action for DHPI involves its interaction with the c-Met receptor , a key player in cell proliferation and migration. Molecular docking studies have demonstrated that DHPI binds effectively to the active site of c-Met, influencing downstream signaling pathways related to organ development and angiogenesis.
Antiproliferative Effects
DHPI has shown moderate to excellent antiproliferative activity across various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
A549 | 20 |
HepG2 | 18 |
MCF-7 | 22 |
These results suggest that DHPI can inhibit cancer cell growth effectively, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
Research indicates that DHPI may also inhibit specific enzymes involved in inflammatory processes. For instance, it has been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. Studies have shown that derivatives of pyrrolo[3,4-b]indol-1(2H)-one exhibit selectivity towards COX-2 over COX-1, suggesting potential anti-inflammatory applications .
Case Studies
- Anticancer Activity : A study investigated the effects of various DHPI derivatives on breast cancer cell lines MDA-MB-231 and MCF-7. The most potent derivative reduced cell viability significantly at concentrations as low as 6.25 µM in the MDA-MB-231 line, indicating strong anticancer potential .
- Cytotoxicity Assessment : In vitro assays assessed the cytotoxic effects of DHPI derivatives on multiple cancer types. Results indicated that while some compounds were non-cytotoxic at higher concentrations (up to 50 µM), others demonstrated significant cytotoxicity against specific cancer cell lines .
Pharmacokinetics
The pharmacokinetic profile of DHPI suggests good bioavailability and absorption characteristics. Its structural properties allow for modifications that can enhance its pharmacological effects while minimizing toxicity. The compound's interactions with various biological targets indicate a broad therapeutic window for potential applications in oncology and inflammation-related disorders .
Properties
IUPAC Name |
3,4-dihydro-2H-pyrrolo[3,4-b]indol-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-9-6-3-1-2-4-7(6)12-8(9)5-11-10/h1-4,12H,5H2,(H,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTBRRQIEAMMRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3N2)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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